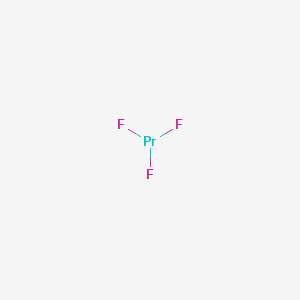

Trifluoruro de praseodimio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Praseodymium trifluoride (PrF3) is a chemical compound consisting of praseodymium and fluoride ions. It is a white, solid compound that is highly soluble in water and has a melting point of 590°C. PrF3 has a variety of applications in the fields of science, medicine, and engineering due to its unique properties. It is used in the synthesis of organic compounds, as a catalyst in reactions, and as a reagent for the preparation of various compounds. In addition, PrF3 has been used in the study of the structure and properties of materials, as well as in the development of new drugs and medical treatments.

Aplicaciones Científicas De Investigación

Propiedades electrónicas y ópticas

El trifluoruro de praseodimio juega un papel importante en el estudio de las propiedades electrónicas y ópticas . Se ha informado que los estados f del compuesto afectan estas propiedades . El método de onda plana aumentada linealizada de potencial completo (FPLAPW) con la inclusión del acoplamiento espín-órbita se ha utilizado para estudiar estas propiedades . La aproximación de densidad local de espín (LSDA) y la aproximación de densidad local de espín corregida por Coulomb (LSDA+U) se han empleado para tratar los electrones 4f altamente correlacionados . La aproximación LSDA+U reproduce el estado fundamental aislante correcto de PrF3 .

Reconocimiento de fluorescencia

El this compound se ha utilizado en el reconocimiento de fluorescencia . Se ha propuesto una nueva estrategia basada en la transferencia de energía eficiente de Tb3+ a Pr3+ para la discriminación sensible y selectiva de iones de praseodimio . Esto se debe a los niveles de energía coincidentes de 5D4 (Tb3+) y 3P0 (Pr3+) . El electrón de Tb3+ se transfiere del estado fundamental al estado excitado bajo la excitación de luz ultravioleta y se relaja al nivel 5D4 . En presencia de Pr3+, el electrón se transfiere al nivel 3P0 de Pr3+, lo que da como resultado la extinción de la luminiscencia de Tb3+ <svg class="icon" height="16" p-id="1735" t="1709264788668" version="

Safety and Hazards

When handling Praseodymium trifluoride, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Direcciones Futuras

Praseodymium trifluoride has been studied for its electronic and optical properties . The role of f-states on these properties has been investigated using the full potential linearized augmented plane wave (FPLAPW) method with the inclusion of spin-orbit coupling . Future research may continue to explore these properties and their potential applications.

Mecanismo De Acción

Target of Action

Praseodymium trifluoride (PrF3) is an inorganic compound that primarily targets the electrochemical properties of various systems . It is often used in studies involving molten fluoride systems .

Mode of Action

PrF3 interacts with its targets through electrochemical reactions. In a study conducted in a LiF–CaF2 system, PrF3 was found to undergo a single, three-electron exchange reduction . This process involves the reduction of Pr(III) ions at both inert (W) and reactive (Ni) electrodes .

Biochemical Pathways

The primary biochemical pathway affected by PrF3 involves the transfer of energy from Tb3+ to Pr3+ ions . This process is facilitated by the matched energy levels of 5D4 (Tb3+) and 3P0 (Pr3+) . The electron of Tb3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level . In the presence of Pr3+, the electron has no time to return to the ground state, thus it transfers to the 3P0 level of Pr3+, resulting in the quenching of Tb3+ luminescence .

Pharmacokinetics

PrF3 is a green, odourless, hygroscopic solid that is insoluble in water .

Result of Action

The primary result of PrF3’s action is the alteration of electrochemical properties in the target system . In the presence of Pr3+, the fluorescence intensity of GdPO4: Tb3+ nanowire at 545 nm linearly decreased when Pr3+ concentration ranged from 1×10−7 to 1×10−5 M .

Action Environment

The action of PrF3 is influenced by environmental factors such as temperature and the presence of other ions. For instance, the electrochemical behavior of PrF3 was studied in a molten LiF–CaF2 system at 1,213 K . Additionally, the presence of other ions, such as Tb3+, can influence the action of PrF3 .

Análisis Bioquímico

Biochemical Properties

It is known that Praseodymium trifluoride can interact with certain enzymes and proteins

Molecular Mechanism

It is known that Praseodymium trifluoride can interact with certain biomolecules, potentially leading to changes in gene expression

Metabolic Pathways

It is known that Praseodymium trifluoride can interact with certain enzymes and cofactors

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Praseodymium trifluoride involves the reaction of Praseodymium oxide with Hydrogen fluoride gas.", "Starting Materials": [ "Praseodymium oxide (Pr2O3)", "Hydrogen fluoride gas (HF)" ], "Reaction": [ "Pr2O3 + 6HF → 2PrF3 + 3H2O", "The reaction is carried out in a sealed vessel at high temperature and pressure.", "The resulting Praseodymium trifluoride can be purified through recrystallization or sublimation." ] } | |

Número CAS |

13709-46-1 |

Fórmula molecular |

F3Pr |

Peso molecular |

197.90287 g/mol |

Nombre IUPAC |

praseodymium(3+);trifluoride |

InChI |

InChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3 |

Clave InChI |

BOTHRHRVFIZTGG-UHFFFAOYSA-K |

SMILES |

F[Pr](F)F |

SMILES canónico |

[F-].[F-].[F-].[Pr+3] |

Otros números CAS |

13709-46-1 |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)